3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
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Description
The compound is a derivative of benzo[e][1,2,4]thiadiazin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as quinazolin-4(3H)-ones, have been synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
Photodynamic Therapy Applications
- The synthesis and characterization of zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment have been reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activities
- Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine derivatives have been synthesized and tested for their anticancer activities against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds demonstrated moderate to good inhibitory activity, with a particular focus on tubulin polymerization inhibition (Kamal et al., 2011).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Certain compounds showed significant activity against Bursaphelenchus xylophilus, offering potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial and Antiproliferative Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds have been studied for their antimicrobial and antiproliferative properties. Some compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. Additionally, certain compounds showed cytotoxicity against cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).
Agricultural Applications
- The synthesis and biological evaluation of new substituted benzoxazepine and benzothiazepine compounds as potential antipsychotic and anticonvulsant agents have been explored. This research indicates the versatility of thiadiazole derivatives in developing pharmacological agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Properties
IUPAC Name |
3-[[2-(2-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-20-11-4-2-9-18(20)25-22(26)24(15-17-8-6-7-16(13-17)14-23)19-10-3-5-12-21(19)30(25,27)28/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZGYHNIBMSMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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